molecular formula C9H10O2 B1587883 2-Methoxy-3-methylbenzaldehyde CAS No. 67639-61-6

2-Methoxy-3-methylbenzaldehyde

Cat. No.: B1587883
CAS No.: 67639-61-6
M. Wt: 150.17 g/mol
InChI Key: VNSQYSFEIBZPHF-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the third position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-methoxy-3-methylbenzene using the Vilsmeier-Haack reaction. This reaction employs a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the formylation reaction under milder conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids.

    Pathways Involved: The compound can disrupt cellular redox homeostasis by targeting antioxidation systems, leading to oxidative stress and potential cell death.

Comparison with Similar Compounds

    2-Methoxybenzaldehyde: Lacks the methyl group at the third position.

    3-Methoxybenzaldehyde: The methoxy group is at the third position instead of the second.

    4-Methoxybenzaldehyde: The methoxy group is at the fourth position.

Uniqueness: 2-Methoxy-3-methylbenzaldehyde is unique due to the specific positioning of both the methoxy and methyl groups on the benzene ring. This unique substitution pattern influences its chemical reactivity and biological activity, making it distinct from other methoxybenzaldehyde derivatives .

Properties

IUPAC Name

2-methoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQYSFEIBZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424455
Record name 2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67639-61-6
Record name 2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-3-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Methoxy-3-methylbenzaldehyde utilized in the synthesis of complex molecules?

A1: this compound serves as a crucial starting material in multi-step syntheses. For instance, in the synthesis of Piloquinone [], it undergoes a series of reactions including bromination, Wittig reaction, and UV irradiation to form the phenanthrene ring system. This highlights its versatility in constructing complex molecular architectures.

Q2: Can you provide an example of this compound being used to synthesize a molecule with potential pharmaceutical applications?

A2: Yes, this compound is a key starting material in the synthesis of 5-(2-alkoxy-3-substituted phenyl)hydantoins [], a class of compounds being investigated for their potential as diabetes medications. Specifically, 5-chloro-2-methoxy-3-methylbenzaldehyde is reacted with potassium cyanide and ammonium carbonate to form the corresponding hydantoin derivative. This highlights the potential of this compound and its derivatives in medicinal chemistry.

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